molecular formula C8H9FO2 B149991 1-Fluoro-3-(methoxymethoxy)benzene CAS No. 126940-10-1

1-Fluoro-3-(methoxymethoxy)benzene

Cat. No. B149991
M. Wt: 156.15 g/mol
InChI Key: BONILZBKXXVYOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroaromatic compounds can be complex, involving multiple steps and specific reagents. For instance, soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating that fluoroaromatic compounds can be used as intermediates in polymer synthesis . Similarly, the synthesis of benzofluorenyl compounds involved benzannulated enediynes and a Schmittel cascade cyclization reaction . These methods suggest that the synthesis of 1-Fluoro-3-(methoxymethoxy)benzene would likely involve multiple steps, possibly starting from a halogenated benzene derivative and introducing the methoxymethoxy group through a substitution reaction.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule due to their high electronegativity. The papers describe compounds where fluorine atoms or fluoroalkyl groups are attached to aromatic rings, which can affect the reactivity and stability of these molecules . The presence of a methoxymethoxy group in 1-Fluoro-3-(methoxymethoxy)benzene would likely contribute to the electron-donating effects, potentially altering its reactivity compared to other fluoroaromatic compounds.

Chemical Reactions Analysis

The chemical reactivity of fluoroaromatic compounds can vary widely. For example, the synthesis of polyimides involves the formation of amide bonds, indicating that the fluoroaromatic diamines used are reactive towards carboxylic acid derivatives . Additionally, the reactions of [fluoro(sulfonyloxy)iodo]benzene with olefins to yield disulfonates demonstrate that fluoroaromatic compounds can participate in electrophilic addition reactions . These examples suggest that 1-Fluoro-3-(methoxymethoxy)benzene could also undergo various chemical reactions, depending on the conditions and reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. The papers indicate that these compounds can exhibit excellent thermal stability and low moisture absorption . The introduction of a methoxymethoxy group in 1-Fluoro-3-(methoxymethoxy)benzene would likely affect its solubility and boiling point, as well as its potential to form hydrogen bonds due to the presence of the ether and methoxy functionalities.

Scientific Research Applications

  • Application : Benzene-based fluorophores, such as “1-Fluoro-3-(methoxymethoxy)benzene”, are used in various basic research fields and industries . They are particularly useful in biology and materials science .
  • Methods of Application : These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . The relationship between the structure of these fluorophores and their photophysical properties is often analyzed both in solution and in solid-state .
  • Results or Outcomes : The use of these fluorophores has ushered in a new era in biology and materials science . They have been used to develop hundreds of materials and have introduced new rationales for fluorophore design .

Safety And Hazards

1-Fluoro-3-(methoxymethoxy)benzene is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONILZBKXXVYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454173
Record name 1-fluoro-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(methoxymethoxy)benzene

CAS RN

126940-10-1
Record name 1-fluoro-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22.4 g (200 mmole) of 3-fluorophenol in 400 mL of CH2Cl2 under N2 was prepared and cooled to 5° C. The stirred mixture was treated with 23.1 g (267 mmole) of chloromethyl methyl ether. The reactor was equipped with a thermocouple and an addition funnel. To the stirred mixture was added dropwise 34.8 mL of DIEA (25.8 g, 200 mmole) such that the temperature did not exceed 10° C. After 30 min, an additional 18 mL of DIEA was added dropwise. After a total of 1 h, an additional 18 mL of DIEA was added. The mixture was allowed to stand overnight. The solution was washed with 500 mL of 1N HCl and the aqueous layer extracted two times with CH2Cl2. Combined extracts were dried with Mg2SO4, carefully concd and distilled in vacuo 61-68° C. @ 15 torr to afford 28.7 g (75.3%) of a clear, colorless liquid: (lit. bp 25-26° C. @ 0.6 torr); 1H NMR (CDCl3/400 MHz) 3.46 (s, 3H), 5.14 (s, 2H), 6.70 (tdd, 1H, J=8.3 Hz, J=2.4 Hz, 0.8 Hz), 6.75-6.82 (m, 2H), 7.21 (q, 1H, J=7.7 Hz); 19F NMR (CDCl3/400 MHz) −112.0 (m, 1F); 113C NMR (CDCl3/100 MHz) 56.1, 94.5, 104.1 (d, J=25.0 Hz), 108.6 (d, J=21.3 Hz), 111.9 (d, J=2.9 Hz), 130.2 (d, J=9.9 Hz), 158.6 (d, J=11.0 Hz), 163.5 (d, J=245.3 Hz).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
reactant
Reaction Step Five
[Compound]
Name
113C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
In a model study, 3‐fluorophenol and 3‐fluoropyridine were converted into the each time four possible carboxylic acids by passing through the corresponding organometallic …
S Schieferdecker, S König, S Pace, O Werz… - …, 2017 - Wiley Online Library
A total of 48 analogues of the natural product myxochelin A were prepared and evaluated for their inhibitory effects on human 5‐lipoxygenase in both cell‐free and cell‐based assays. …
J Korp, S König, S Schieferdecker, HM Dahse… - …, 2015 - Wiley Online Library
The siderophore myxochelin A is a potent inhibitor of human 5‐lipoxygenase (5‐LO). To clarify whether the iron‐chelating properties of myxochelin A are responsible for this activity, …

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